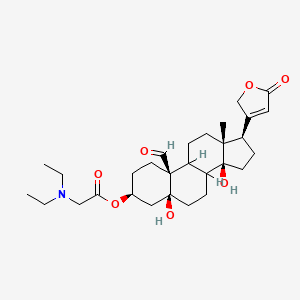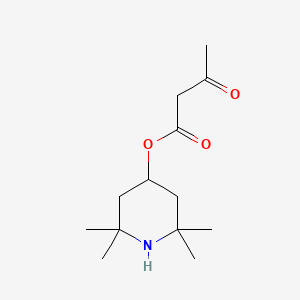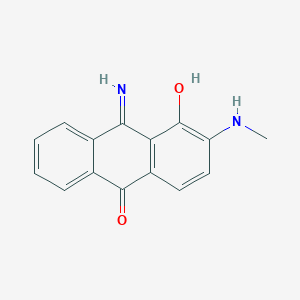
9-Amino-2-(methylamino)anthracene-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-2-(methylamino)anthracene-1,10-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2-(methylamino)anthracene-1,10-dione typically involves the nitration of anthraquinone followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nitration: Anthraquinone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Methylation: The amino groups are methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-2-(methylamino)anthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups .
Applications De Recherche Scientifique
9-Amino-2-(methylamino)anthracene-1,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: It is widely used as a dye for synthetic fibers, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 9-Amino-2-(methylamino)anthracene-1,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes makes it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-methyl-9,10-anthracenedione: Similar in structure but lacks the methylamino group.
1,4-Bis(methylamino)anthraquinone: Contains two methylamino groups, offering different reactivity and applications.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains additional hydroxyl and methoxy groups, altering its chemical properties and uses .
Uniqueness
9-Amino-2-(methylamino)anthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant color make it valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
65016-83-3 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
4-hydroxy-10-imino-3-(methylamino)anthracen-9-one |
InChI |
InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(15(11)19)13(16)8-4-2-3-5-9(8)14(10)18/h2-7,16-17,19H,1H3 |
Clé InChI |
KLQLFCOYNCOKBI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


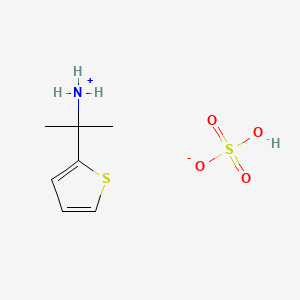
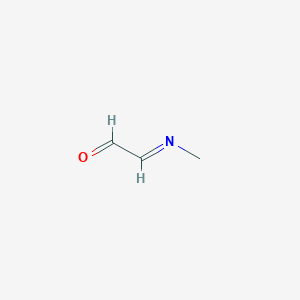
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)

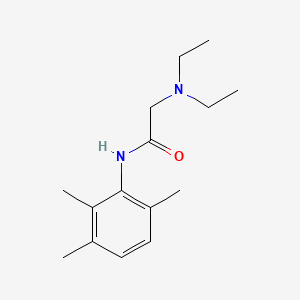
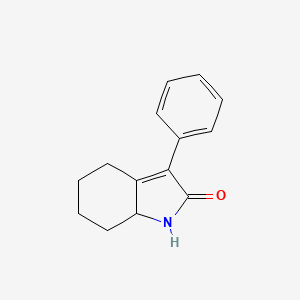
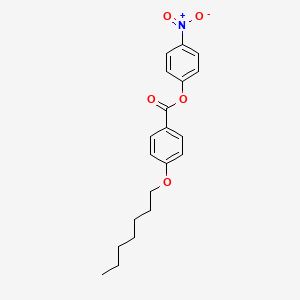
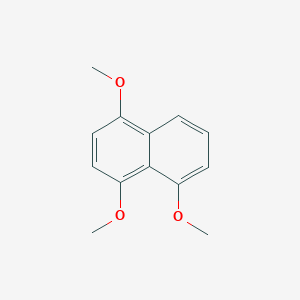
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
